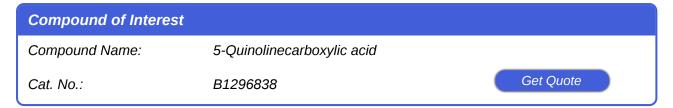


A Spectroscopic Comparison of 5-Quinolinecarboxylic Acid Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of **5- quinolinecarboxylic acid** and its derivatives. By presenting key experimental data from UVVis absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectroscopy,
this document aims to facilitate the selection and application of these compounds in research
and development.

Data Presentation

The following tables summarize the key spectroscopic data for **5-quinolinecarboxylic acid** and a selection of its representative derivatives. These values have been compiled from various literature sources and are intended for comparative purposes.

UV-Vis Absorption Data

The absorption maxima (λ max) of quinoline derivatives are influenced by the nature and position of substituents on the quinoline ring system. Generally, these compounds exhibit characteristic absorptions in the UV region.



Compound	Solvent	λmax (nm)	Molar Extinction Coefficient (ε, M-1cm-1)	Reference
Quinoline	Various	~289-313	-	[1]
Quinoline-7- carboxaldehyde	-	200-400	-	[2]
Amino- substituted 2,4- diphenylquinoline s	Ethanol	250-450	-	[3]
Quinoline-fused dihydro/spiro- quinazolinone derivatives	Methanol	240-380	-	[4]
8- Hydroxyquinoline -5-sulfonic acid chelates	Aqueous	350-400	-	[5]

Note: Specific molar extinction coefficients are often compound and solvent-dependent and may not always be reported in the literature.

Fluorescence Emission Data

Many quinoline derivatives are known to be fluorescent, a property that is highly sensitive to their chemical environment and substitution pattern. This makes them valuable as fluorescent probes.[6]



Compound	Excitation Wavelength (λex, nm)	Emission Wavelength (λem, nm)	Stokes Shift (nm)	Quantum Yield (Φ)	Reference
Quinoline- based receptor 1	290	~350 (monomer), ~480 (excimer)	-	-	[7]
Quinoline- amide derivatives	350	400-600	50-250	-	[6]
Quinoline- fused dihydro/spiro- quinazolinone derivatives	~360	~450	~90	-	[4]
2,2,2- trifluoro-N'-(2- (quinolin-8- yloxy) acetyl)acetoh ydrazide (TQA)	301	397	96	-	[8]
Metal chelates of 8- Hydroxyquino line-5-sulfonic acid	~370	~500	~130	-	[5]

1H and 13C NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of quinoline derivatives. The chemical shifts are indicative of the electronic environment of the nuclei. Below are typical chemical shift ranges for protons and carbons in quinoline systems.



1H NMR Chemical Shifts (δ , ppm) in CDCl3

Proton	Chemical Shift Range (ppm)	Notes
Aromatic Protons	7.0 - 9.0	The exact shifts are dependent on the substitution pattern. Protons adjacent to the nitrogen atom are typically the most deshielded.
Carboxylic Acid Proton	10.0 - 13.0	Often a broad singlet, its visibility can depend on the solvent and concentration.
Substituent Protons	Variable	Dependent on the nature of the substituent.

Reference: General ranges compiled from[7][9].

13C NMR Chemical Shifts (δ , ppm) in CDCl3

Carbon	Chemical Shift Range (ppm)	Notes
Aromatic Carbons	120 - 150	Quaternary carbons and carbons adjacent to nitrogen appear at the lower field end of this range.
Carboxylic Acid Carbonyl	165 - 185	The chemical shift is characteristic of a carboxylic acid functional group.
Substituent Carbons	Variable	Dependent on the nature of the substituent.

Reference: General ranges compiled from[7][10][11][12].



Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.

UV-Vis Absorption Spectroscopy

- Sample Preparation: Prepare a stock solution of the **5-quinolinecarboxylic acid** derivative in a suitable UV-grade solvent (e.g., ethanol, methanol, chloroform) at a concentration of approximately 1x10-3 M. From the stock solution, prepare a dilute solution (e.g., 1x10-5 M) in the same solvent.[13]
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Measurement: Record the absorption spectrum over a wavelength range of 200-800 nm.
 Use a cuvette containing the pure solvent as a blank for baseline correction.
- Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample (typically 1x10-5 to 1x10-6 M) in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should generally be below 0.1 to avoid inner filter effects.
- Instrumentation: Utilize a spectrofluorometer equipped with an excitation and an emission monochromator.
- Measurement: Set the excitation wavelength (often at the λmax determined by UV-Vis spectroscopy) and record the emission spectrum over a suitable wavelength range. Both excitation and emission slits should be set to an appropriate width (e.g., 5-10 nm) to balance signal intensity and resolution.[5]
- Data Analysis: Determine the wavelength of maximum emission (λem). The Stokes shift can be calculated as the difference between λem and λex. For quantum yield determination, a standard fluorescent compound with a known quantum yield is typically used as a reference.



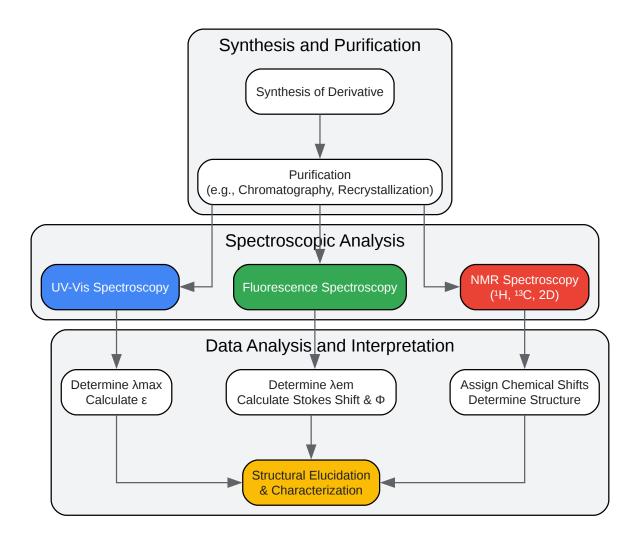
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The solution should be filtered into a clean NMR tube.[14]
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- 1H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical
 parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
 spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation
 delay of 1-5 seconds.
- 13C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. A larger number of scans is usually required due to the lower natural abundance of 13C. The spectral width should typically be in the range of 0-220 ppm.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Mandatory Visualization Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel **5-quinolinecarboxylic acid** derivative.





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Caption: A logical workflow for the spectroscopic characterization of **5-quinolinecarboxylic acid** derivatives.

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